2-(2,6-Dioxopiperidin-3-yl)-5-fluoro-6-(piperazin-1-yl)isoindoline-1,3-dione
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Overview
Description
2-(2,6-Dioxopiperidin-3-yl)-5-fluoro-6-(piperazin-1-yl)isoindoline-1,3-dione is a synthetic compound that has garnered significant interest in the field of medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-Dioxopiperidin-3-yl)-5-fluoro-6-(piperazin-1-yl)isoindoline-1,3-dione typically involves multiple steps, including substitution, click reactions, and addition reactions. One common synthetic route starts with the raw material 2-(2,6-dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione. This compound undergoes a series of reactions to introduce the piperazin-1-yl group at the 6-position .
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of specific catalysts to facilitate the reactions. The final product is often purified using techniques such as recrystallization or chromatography to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
2-(2,6-Dioxopiperidin-3-yl)-5-fluoro-6-(piperazin-1-yl)isoindoline-1,3-dione can undergo various chemical reactions, including:
Substitution Reactions: Introduction of different functional groups.
Oxidation and Reduction Reactions: Modifying the oxidation state of the compound.
Addition Reactions: Adding new groups to the existing structure.
Common Reagents and Conditions
Common reagents used in these reactions include:
Sodium cyanoborohydride: for reduction reactions.
Triethylamine: as a base in substitution reactions.
Propylphosphonic anhydride: for phosphorylation reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while reduction reactions can produce compounds with altered oxidation states .
Scientific Research Applications
2-(2,6-Dioxopiperidin-3-yl)-5-fluoro-6-(piperazin-1-yl)isoindoline-1,3-dione has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Employed in studies of protein degradation pathways.
Medicine: Investigated for its potential in developing new therapeutic agents, particularly in cancer treatment.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 2-(2,6-Dioxopiperidin-3-yl)-5-fluoro-6-(piperazin-1-yl)isoindoline-1,3-dione involves its role as a ligand for cereblon, a protein that is part of the E3 ubiquitin ligase complex. By binding to cereblon, the compound facilitates the ubiquitination and subsequent degradation of target proteins. This process is crucial for regulating protein levels within cells and can be harnessed for therapeutic purposes .
Comparison with Similar Compounds
Similar Compounds
Pomalidomide: Another compound that acts as a ligand for cereblon and is used in targeted protein degradation.
Thalidomide: The first-generation immunomodulatory drug that also targets cereblon.
Lenalidomide: A second-generation derivative of thalidomide with improved efficacy and safety profiles.
Uniqueness
2-(2,6-Dioxopiperidin-3-yl)-5-fluoro-6-(piperazin-1-yl)isoindoline-1,3-dione is unique due to its specific structural modifications, which enhance its binding affinity to cereblon and improve its efficacy in targeted protein degradation. These modifications make it a valuable tool in the development of new therapeutic agents .
Properties
IUPAC Name |
2-(2,6-dioxopiperidin-3-yl)-5-fluoro-6-piperazin-1-ylisoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN4O4/c18-11-7-9-10(8-13(11)21-5-3-19-4-6-21)17(26)22(16(9)25)12-1-2-14(23)20-15(12)24/h7-8,12,19H,1-6H2,(H,20,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNGDWIBEYDEYGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=CC(=C(C=C3C2=O)F)N4CCNCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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